Boc-L-Lys(Palm)-OH

Übersicht

Beschreibung

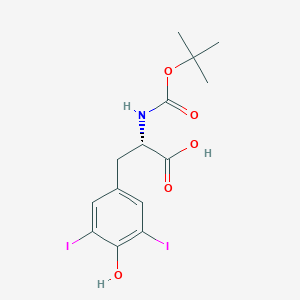

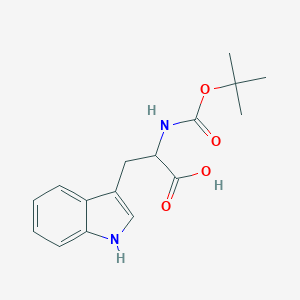

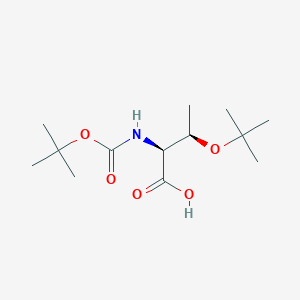

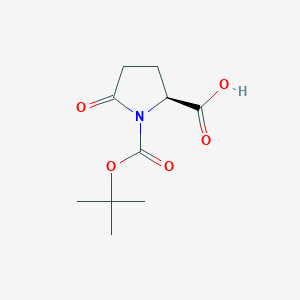

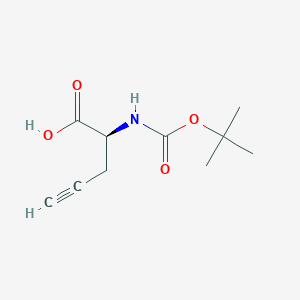

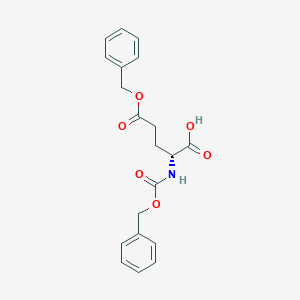

“Boc-l-lys(palm)-oh” is a chemical compound with the molecular formula C27H52N2O5 . It is also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-L-lysine . It is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is widely used in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group can be removed using various methods, including the use of TFA, HCl in organic solvents, and boiling water .Physical And Chemical Properties Analysis

This compound has a molecular weight of 484.73 g/mol. Its boiling point is predicted to be 653.4±50.0 °C, and it has a predicted density of 0.994±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Boc-L-Lys(Palm)-OH wird häufig bei der Synthese von Peptiden verwendet. Die Boc-Gruppe dient als Schutzgruppe für die Aminfunktion während der Peptidkettenassemblierung. Dieser Schutz ist entscheidend, um Nebenreaktionen zu verhindern und sicherzustellen, dass die Peptidkette in der gewünschten Sequenz wächst. Nach Abschluss der Peptidsynthese kann die Boc-Gruppe unter milden sauren Bedingungen entfernt werden, wodurch das freie Amin freigelegt wird, das für weitere Reaktionen oder für das endgültige Peptidprodukt bereit ist .

Arzneimittelentwicklung

In der Arzneimittelentwicklung kann this compound zur Herstellung von Prodrugs verwendet werden. Prodrugs sind inaktive Verbindungen, die im Körper zu dem aktiven Medikament metabolisiert werden können. Durch Anbringen der Boc-Gruppe an die Lysinseitenkette können Forscher die Löslichkeit, Absorption und Verteilungseigenschaften des Arzneimittels verändern, wodurch möglicherweise die Wirksamkeit verbessert und Nebenwirkungen reduziert werden .

Materialwissenschaften

Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung von Polymeren mit bestimmten Funktionalitäten. So kann beispielsweise this compound in Polymere integriert werden, um Seitenketten einzuführen, die entschützt werden können, um reaktive Aminogruppen freizulegen. Diese Aminogruppen können dann für eine weitere Funktionalisierung des Polymers oder zur Erzeugung von vernetzten Strukturen verwendet werden .

Biokompatibilitätsstudien

This compound wird bei der Synthese von biokompatiblen Materialien verwendet. Das Vorhandensein des Lysinrests kann Materialien zellhaftende Eigenschaften verleihen, was für Anwendungen im Tissue Engineering von Vorteil ist. Die Boc-Gruppe stellt sicher, dass die Aminogruppe des Lysins während des Syntheseprozesses geschützt ist und entfernt werden kann, wenn die Wechselwirkung mit Zellen erforderlich ist .

Katalyse

In der Katalyse kann this compound zur Synthese von Katalysatoren verwendet werden, die eine geschützte Aminogruppe benötigen. Diese Katalysatoren können an einer Vielzahl von chemischen Reaktionen beteiligt sein, einschließlich der asymmetrischen Synthese, bei der die Chiralität des Lysinrests das Ergebnis der Reaktion beeinflussen kann .

Umweltchemie

Die Fähigkeit der Boc-Gruppe, unter umweltfreundlichen Bedingungen entfernt zu werden, macht this compound zu einer attraktiven Verbindung für die Verwendung in Anwendungen der grünen Chemie. Sie ermöglicht die Synthese von Verbindungen, ohne dass harsche Entschützungsbedingungen erforderlich sind, wodurch die Umweltbelastung chemischer Prozesse reduziert wird .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Boc-l-lys(palm)-oh, also known as Nε-tert-butyloxycarbonyl-L-lysine, are bacterial cells . It is used in the synthesis of star-shaped cationic polypeptides, which have shown excellent antimicrobial activity . These polypeptides target both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .

Mode of Action

This compound interacts with its targets by disrupting the bacterial cell membrane . This disruption is caused by the star-shaped cationic polypeptides, which are synthesized using this compound . The polypeptides interact with the bacterial cell membrane, causing it to rupture and leading to cell death .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of star-shaped cationic polypeptides . This synthesis is achieved through a combination of ultra-fast ring opening polymerization (ROP) and side-chain modification . The resulting polypeptides then interact with the bacterial cell membrane, causing it to rupture .

Pharmacokinetics

It is known that the compound is used in the synthesis of polypeptides, which are designed to interact with bacterial cells . Therefore, the bioavailability of this compound would be dependent on its successful incorporation into these polypeptides and their subsequent interaction with bacterial cells .

Result of Action

The result of this compound’s action is the death of bacterial cells . The star-shaped cationic polypeptides, synthesized using this compound, disrupt the bacterial cell membrane, leading to cell death . These polypeptides have shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the synthesis of the star-shaped cationic polypeptides requires specific conditions, such as the presence of an amine-terminated polyamidoamine dendrimer . Additionally, the efficacy of the resulting polypeptides in killing bacterial cells may be influenced by factors such as the presence of other substances or the pH of the environment .

Biochemische Analyse

Biochemical Properties

Boc-l-lys(palm)-oh plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound is known to interact with proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. The Boc protecting group prevents unwanted reactions during peptide synthesis, while the palmitoyl group enhances the hydrophobicity of the molecule, facilitating its interaction with lipid membranes and hydrophobic protein domains .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic palmitoyl group allows it to integrate into cell membranes, affecting membrane fluidity and protein localization. This integration can alter signal transduction pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Boc group protects the amino group of lysine, preventing premature reactions during peptide synthesis. The palmitoyl group, on the other hand, facilitates the compound’s binding to hydrophobic regions of proteins and lipid membranes. This binding can result in enzyme inhibition or activation, as well as changes in gene expression through the modulation of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under standard laboratory conditions, but prolonged exposure to acidic or basic environments can lead to the removal of the Boc protecting group, altering its biochemical properties. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and metabolic activity reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cell signaling and metabolic activity without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell death and organ damage. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be incorporated into peptides and proteins through enzymatic reactions, influencing metabolic flux and metabolite levels. The presence of the palmitoyl group affects the compound’s integration into lipid metabolism pathways, altering the synthesis and degradation of fatty acids and other lipids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its movement across cellular compartments. Transporters such as fatty acid-binding proteins and membrane-associated proteins play a role in its distribution, affecting its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The palmitoyl group directs the compound to lipid-rich compartments such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane. This localization affects its activity and function, as it interacts with membrane-associated proteins and lipids, modulating cellular processes such as signal transduction and membrane trafficking .

Eigenschaften

IUPAC Name |

(2S)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRDALPPYAJHPI-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.